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3-Bromo-4-iodo-1,2-thiazole

Cat. No.: B2975266
CAS No.: 202287-54-5
M. Wt: 289.92
InChI Key: FRDAIETTXKDGMN-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Thiazole (B1198619) Heterocycles in Organic Synthesis and Medicinal Chemistry

Halogenated heterocycles are widely regarded as versatile building blocks in organic synthesis. jst.go.jp The isothiazole (B42339) nucleus, in particular, is a structural motif found in numerous compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticonvulsive properties. researchgate.netchemicalbook.com The presence of halogen atoms on the thiazole or isothiazole ring serves several critical functions.

Firstly, halogens act as reactive handles for further molecular elaboration. They are excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. thieme-connect.comresearchgate.net This strategic functionalization is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from simpler, halogenated precursors. Highly reactive halogen-substituted isothiazoles are considered particularly promising starting compounds for these transformations. thieme-connect.com

Secondly, the incorporation of halogens can significantly modulate the biological activity of a molecule. Due to their unique electronic properties and ability to form halogen bonds, these atoms can influence a compound's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile. mdpi.com For instance, halogenated thiazole derivatives have been investigated as potential radioligands for in vivo imaging and as high-affinity ligands for receptors in the central nervous system. nih.gov Derivatives of isothiazole are also explored for their potential in treating diseases like cancer and Alzheimer's. chemicalbook.comresearchgate.net

Historical Development of 1,2-Thiazole (Isothiazole) Chemistry

The study of isothiazole chemistry has evolved significantly since its inception. The parent compound, isothiazole, was first prepared in a method that is now considered of purely historical significance. researchgate.netmedwinpublishers.com This initial synthesis involved the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate, which was followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. researchgate.netchemicalbook.commedwinpublishers.com

Over time, synthetic chemists developed more practical and accessible methods to construct the isothiazole ring from simpler acyclic precursors. medwinpublishers.com These modern synthetic strategies, which include cycloaddition and condensation reactions, have made a wide variety of substituted isothiazoles readily available for research. thieme-connect.commedwinpublishers.com The development of methods to selectively introduce functional groups, especially halogens, has been crucial to expanding the synthetic utility of the isothiazole scaffold. thieme-connect.comacs.org The intensive development of isothiazole chemistry in recent decades highlights the rich potential of these derivatives for both organic synthesis and practical applications. thieme-connect.com

Table 1: Key Milestones in Isothiazole Chemistry

Milestone Description Significance
Initial Synthesis The first preparation of the parent isothiazole ring was achieved through the oxidation and subsequent decarboxylation of a benzisothiazole derivative. researchgate.netchemicalbook.commedwinpublishers.com Established the existence of the 1,2-thiazole ring system, though the method is now primarily of historical interest. medwinpublishers.com
Emergence of Modern Synthesis Development of cycloaddition and condensation reactions from acyclic precursors to form the isothiazole ring. thieme-connect.commedwinpublishers.com Provided more versatile and efficient access to a wide range of substituted isothiazoles, facilitating broader research. medwinpublishers.com
Functionalization Strategies Establishment of methods for the targeted functionalization of the isothiazole ring, particularly through halogenation. thieme-connect.comacs.org Enabled the use of isothiazoles as key building blocks in complex molecule synthesis through reactions like cross-coupling. thieme-connect.com
Recognition of Biological Potential Discovery of a wide range of pharmacological activities in isothiazole derivatives, including use in FDA-approved drugs. wikipedia.orgchemicalbook.commdpi.com Drove significant interest in isothiazole chemistry within the medicinal and pharmaceutical sectors. researchgate.netrsc.org

Unique Structural Features and Electronic Nature of 3-Bromo-4-iodo-1,2-thiazole

The compound this compound is a dihalogenated heterocyclic molecule with a specific and synthetically valuable arrangement of atoms. Its structure consists of a five-membered 1,2-thiazole ring substituted with a bromine atom at the C3 position and an iodine atom at the C4 position.

The electronic nature of the 1,2-thiazole ring is inherently electron-deficient, a characteristic attributed to the electronegativity of the nitrogen and sulfur heteroatoms. rsc.orgscience.gov This electron deficiency influences the reactivity of the ring's carbon atoms. The presence of two different halogen atoms further modifies this electronic landscape. Both bromine and iodine are electron-withdrawing groups, further increasing the electrophilic character of the ring.

A crucial feature of this compound is the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond at the C4 position is weaker and more polarizable than the carbon-bromine (C-Br) bond at the C3 position. This difference is the key to its utility in selective synthesis. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and will typically undergo oxidative addition to the palladium catalyst under conditions where the C-Br bond remains intact. researchgate.net This allows for sequential, site-selective reactions, where the C4 position can be functionalized first, followed by a subsequent reaction at the C3 position under more forcing conditions.

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 202287-54-5 biosynth.comguidechem.com
Molecular Formula C₃HBrINS biosynth.comguidechem.com
Molar Mass 289.92 g/mol biosynth.comguidechem.com
Canonical SMILES C1=C(C(=NS1)Br)I biosynth.com
Topological Polar Surface Area 41.1 Ų guidechem.com
Heavy Atom Count 7 guidechem.com

Overview of Research Areas and Applications of this compound

Research involving this compound is primarily focused on its application as a specialized building block in organic synthesis. biosynth.com Its unique structure with two different halogens at defined positions makes it an ideal substrate for creating complex, highly substituted isothiazole derivatives through regioselective chemistry. biosynth.com

The principal application of this compound is in palladium-catalyzed cross-coupling reactions. biosynth.com Researchers utilize the differential reactivity of the C-I and C-Br bonds to introduce different substituents onto the isothiazole core in a controlled, stepwise manner. For example, a Suzuki coupling could be performed selectively at the C4-iodo position, followed by a Sonogashira or Stille coupling at the C3-bromo position. This strategy provides access to a library of polysubstituted isothiazoles that would be difficult to synthesize through other methods. The compound is also described as a catalyst for the oxidative coupling of terminal olefins. biosynth.com

While this compound is a starting material or intermediate, the molecules synthesized from it have potential applications in diverse fields. Given the established importance of the isothiazole scaffold in medicinal chemistry, the derivatives prepared from this compound are valuable for pharmaceutical testing and drug discovery programs. chemicalbook.combiosynth.com Furthermore, thiazole-based compounds are being investigated for their use in materials science, for example, in the development of organic semiconductors. science.gov The synthetic flexibility offered by this compound allows chemists to fine-tune the electronic and physical properties of the resulting molecules for these advanced applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HBrINS B2975266 3-Bromo-4-iodo-1,2-thiazole CAS No. 202287-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-iodo-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrINS/c4-3-2(5)1-7-6-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDAIETTXKDGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrINS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 4 Iodo 1,2 Thiazole and Analogous Halogenated 1,2 Thiazoles

Direct Synthesis Approaches to 3-Bromo-4-iodo-1,2-thiazole

Direct approaches involve the introduction of bromine and iodine substituents onto an existing 1,2-thiazole scaffold. This is typically achieved through electrophilic halogenation, where the regioselectivity is governed by the existing substituents and the inherent electronic properties of the isothiazole (B42339) ring.

While specific literature detailing a one-pot synthesis of this compound is limited, its preparation can be inferred from established principles of heteroaromatic chemistry and pathways used for analogous compounds. A plausible and common route involves the sequential halogenation of an isothiazole precursor. For instance, bromo- and iodo-isothiazoles have been synthesized from 3-hydroxyisothiazole, highlighting the viability of using functionalized isothiazoles as starting materials for halogenation. researchgate.net

The synthesis would likely proceed in a stepwise manner:

Bromination: Starting with 4-iodo-1,2-thiazole, electrophilic bromination could be employed to install the bromine atom at the 3-position.

Iodination: Conversely, one could start with 3-bromo-1,2-thiazole and perform an electrophilic iodination at the 4-position.

The choice of starting material and the order of halogenation would be critical in achieving the desired isomer. Halogenating agents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for such transformations to provide better control over the reaction compared to elemental halogens. researchgate.net

Optimizing the synthesis of a di-halogenated heterocycle like this compound focuses on maximizing the yield of the desired product while minimizing the formation of isomers and poly-halogenated byproducts. Key strategies include:

Control of Reaction Conditions: Temperature is a critical parameter. Lower temperatures often favor kinetic control, which can enhance regioselectivity in electrophilic substitution.

Choice of Halogenating Agent: The reactivity of the halogenating agent can significantly impact the outcome. Milder reagents like NBS or NIS are often preferred over the more reactive Br₂ or I₂ to prevent over-halogenation.

Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Solvents like dimethylformamide (DMF) or chlorinated hydrocarbons are frequently used.

Catalysis: In some cases, a Lewis acid or Brønsted acid catalyst may be employed to activate the substrate or the halogenating agent, although this can sometimes reduce selectivity. The development of efficient, practical, and environmentally friendly reaction strategies is a continuous goal in organic synthesis. nih.govresearchgate.net

Cyclization Reactions for the 1,2-Thiazole Core Formation

An alternative to functionalizing a pre-existing ring is to construct the 1,2-thiazole core with the desired halogen substituents already incorporated or positioned for subsequent modification. These methods involve forming the nitrogen-sulfur bond characteristic of the 1,2-thiazole ring.

These strategies build the heterocyclic ring from acyclic precursors, forming the key C-S and N-S bonds in a cyclization step.

While the condensation of thioamides with α-haloketones (the Hantzsch synthesis) is a cornerstone for producing 1,3-thiazoles, modifications of this concept are required for the isomeric 1,2-thiazoles. A distinct and relevant pathway for forming halogenated 1,2-isothiazoles from thioamide precursors involves oxidative cyclization.

In this approach, a thioamide is reacted directly with a halogen (e.g., Cl₂, Br₂, or I₂) in a suitable solvent. google.com The halogen serves a dual role: it acts as an oxidizing agent to facilitate the ring-closing reaction and becomes incorporated into the final heterocyclic structure. The process is thought to involve the nucleophilic attack of the thioamide's sulfur or nitrogen atom on the halogen, followed by ring closure to form the N-S bond. google.com This method provides a direct route to halogenated isothiazoles from readily available thioamides, with yields reported to be as high as 70-95% when at least two equivalents of the halogen are used. google.com

The construction of the 1,2-thiazole ring can also be achieved through formal [4+1] cycloaddition or annulation strategies, where a four-atom fragment combines with a one-atom fragment. A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-ketothioamides. organic-chemistry.org

In this metal-free and catalyst-free method, the β-ketothioamide provides a four-atom (S-C-C-C) synthon. This fragment reacts with ammonium acetate (NH₄OAc), which serves as the one-atom nitrogen source. The reaction proceeds through a cascade of sequential imine formation, intramolecular cyclization to form the N-S bond, and subsequent aerial oxidation to yield the aromatic isothiazole ring. organic-chemistry.org This carbon-economic approach demonstrates high efficiency in constructing the 1,2-thiazole core.

Table 1. Examples of 3,5-Disubstituted Isothiazole Synthesis via [4+1] Annulation organic-chemistry.org
β-Ketothioamide Precursor (R¹/R²)ProductYield (%)
R¹ = Ph, R² = Me3-Methyl-5-phenylisothiazole89
R¹ = 4-Me-Ph, R² = Me3-Methyl-5-(p-tolyl)isothiazole92
R¹ = 4-OMe-Ph, R² = Me5-(4-Methoxyphenyl)-3-methylisothiazole94
R¹ = 4-Cl-Ph, R² = Me5-(4-Chlorophenyl)-3-methylisothiazole86
R¹ = Ph, R² = Ph3,5-Diphenylisothiazole85

Ring-Closing Strategies via Heteroatom and Carbon Linkages

Copper-Catalyzed Cycloaddition Reactions in Thiazole (B1198619) Synthesis

Copper-catalyzed reactions are pivotal in the synthesis of thiazole derivatives. These reactions often proceed through mechanisms that allow for the regioselective formation of the thiazole ring. While direct synthesis of this compound via a copper-catalyzed cycloaddition is not extensively documented, analogous copper-catalyzed halogenations of thiazole systems provide valuable insights. For instance, copper(II) halides have been effectively used as catalysts for the selective halogenation of 2-amino-1,3-thiazoles. beilstein-journals.orgnih.gov Depending on the reaction conditions such as temperature and the specific copper halide used, it is possible to obtain mono- or di-halogenated products. beilstein-journals.orgnih.gov This suggests that a pre-formed 1,2-thiazole ring could potentially be halogenated at the 3- and 4-positions using a copper-catalyzed approach. The mechanism of such reactions is believed to involve a free radical process. beilstein-journals.orgnih.gov

A plausible synthetic route could involve the initial synthesis of a 1,2-thiazole precursor, followed by a copper-catalyzed bromination and iodination. The regioselectivity of this halogenation would be a critical factor. Research on the copper-mediated C-H bond halogenation of azacalix beilstein-journals.orgarene nih.govpyridines, facilitated by the formation of a Cu(III) complex, demonstrates the potential for site-selective halogen introduction using simple alkali salts as the halogen source. beilstein-journals.orgnih.gov

Iodine-Catalyzed Cyclization Approaches to Thiadiazoles (Related Heterocycles)

Iodine-catalyzed cyclization reactions represent an efficient method for the synthesis of sulfur-containing heterocycles, particularly thiadiazoles, which are structurally related to 1,2-thiazoles. An iodine/DMSO catalyzed cyclization of N-tosylhydrazones with elemental sulfur has been developed for the synthesis of 4-aryl-1,2,3-thiadiazoles. frontiersin.orgresearchgate.net In this reaction, DMSO acts as both a solvent and an oxidant, which is key to the regeneration of the iodine catalyst. frontiersin.org This methodology highlights the utility of iodine in facilitating the formation of the heterocyclic ring.

While this specific example leads to 1,2,3-thiadiazoles, the principle of iodine-catalyzed oxidative cyclization could be adapted for the synthesis of the 1,2-thiazole core. For instance, a substrate with a suitably positioned nitrogen and sulfur functionality could potentially undergo an iodine-mediated cyclization to form the 1,2-thiazole ring. Further functionalization would then be required to introduce the bromo and iodo substituents.

Synthesis of 1,2-Thiazoles from N-Propargylamines

N-propargylamines are versatile building blocks in the synthesis of various nitrogen-containing heterocycles, including thiazoles. nih.govresearchgate.net The synthesis of thiazoles from N-propargylamines offers advantages such as high functional group tolerance and atom economy. nih.gov

One established method involves the reaction of N-propargylamines with a sulfur source. For example, the cyclization of N-propargylamines with carbon disulfide leads to the formation of thiazole-2-thiones. nih.gov Another approach involves the reaction of N-propargylamines with isothiocyanates. nih.gov A notable example is the treatment of N-propargyl thiocarbamate with sodium benzenesulfinate and iodine, which results in a disubstituted thiazole through an addition–cycloelimination strategy. nih.gov

A potential pathway to this compound could start with a suitably substituted N-propargylamine. Subsequent cyclization and halogenation steps would then be necessary to arrive at the final product. The inherent reactivity of the N-propargylamine starting material can be leveraged to introduce diversity into the resulting thiazole structure.

Post-Cyclization Halogenation and Interconversion Strategies on the 1,2-Thiazole Ring

Once the 1,2-thiazole ring is formed, the introduction of halogen atoms can be achieved through various halogenation and interconversion strategies. The regioselectivity of these reactions is a key consideration.

Selective Bromination and Iodination Procedures for 1,2-Thiazoles

The direct halogenation of the 1,2-thiazole ring requires careful control of reaction conditions to achieve the desired regioselectivity. While thiazole itself is generally resistant to electrophilic attack under normal conditions, vapor-phase bromination can yield 2-bromothiazole and 2,5-dibromothiazole. ias.ac.in

For the synthesis of this compound, a selective introduction of bromine at the 3-position and iodine at the 4-position is required. This could potentially be achieved through a stepwise process. For instance, the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid has been reported, indicating that the 3-position of the isothiazole (1,2-thiazole) ring can be brominated. mdpi.comresearchgate.net This precedent suggests that a 4-substituted-1,2-thiazole could be a viable precursor for bromination at the 3-position. Subsequent iodination at the 4-position would then be necessary. The use of specific halogenating agents and catalysts can influence the outcome of the reaction.

Sequential Halogenation-Debromination Approaches to Polyhalogenated Thiazoles

A powerful strategy for the synthesis of specific halogenated thiazoles involves sequential halogenation and debromination steps. This approach has been successfully employed to synthesize a full family of bromothiazoles. nih.govresearchgate.net This method often involves an initial exhaustive bromination to produce a polybrominated thiazole, followed by a selective debromination to yield the desired isomer.

This strategy could be adapted for the synthesis of this compound. A potential route could involve the synthesis of a di-bromo-1,2-thiazole, for example, 3,4-dibromo-1,2-thiazole. This could then be followed by a selective debromination or a halogen exchange reaction to introduce the iodine at the 4-position. The regioselectivity of the debromination step is crucial and can be influenced by the choice of reagent and reaction conditions.

Halogen Exchange Reactions in Thiazole Systems

Halogen exchange reactions provide a valuable tool for the synthesis of mixed halogenated heterocycles. A common approach is the halogen-metal exchange, where a bromo- or iodo-substituted aromatic compound is treated with an organolithium reagent, followed by quenching with an electrophilic halogen source.

In the context of this compound, a di-bromo precursor such as 3,4-dibromo-1,2-thiazole could be subjected to a selective halogen-metal exchange. Given the generally higher reactivity of bromine in such exchanges compared to iodine, it might be challenging to selectively replace one bromine atom with iodine. However, subtle differences in the electronic environment of the C3 and C4 positions could potentially be exploited to achieve regioselectivity. Alternatively, a bromo-thiazole could be converted to an organometallic intermediate which is then quenched with an iodine source. The "halogen dance" reaction, where a halogen atom migrates to a different position on the ring upon treatment with a strong base, is another potential, though more complex, strategy that could be explored for the synthesis of specific halogenated isomers. researchgate.net

Synthesis of 3-Bromo-4-alkenylisothiazoles as Intermediates

The synthesis of 3-bromo-4-alkenylisothiazoles serves as a critical step for introducing structural diversity into the 1,2-thiazole framework. These intermediates are valuable precursors for further chemical modifications. The primary methods for their preparation involve palladium-catalyzed cross-coupling reactions, which facilitate the formation of a carbon-carbon bond at the C4-position of the isothiazole ring. The Suzuki-Miyaura and Heck coupling reactions are the most prominently utilized strategies for this purpose.

A general synthetic approach begins with a 3-bromo-4-haloisothiazole, which then undergoes a cross-coupling reaction with an appropriate alkenyl partner. The reactivity of the starting haloisothiazole in these coupling reactions is dependent on the nature of the halogen at the 4-position, with iodides typically exhibiting higher reactivity than bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation nih.govnih.gov. In the synthesis of 3-bromo-4-alkenylisothiazoles, this reaction entails the coupling of a 3-bromo-4-haloisothiazole with an alkenylboronic acid or an alkenylboronate ester. This reaction is conducted in the presence of a palladium catalyst and a base.

A feasible synthetic pathway can be initiated from a dihalogenated isothiazole, for instance, 3-bromo-4-iodoisothiazole. The differential reactivity between the carbon-iodine and carbon-bromine bonds allows for a selective cross-coupling reaction at the more reactive C4-position.

Scheme 1: General Suzuki-Miyaura Coupling Reaction

The success of the Suzuki-Miyaura coupling is contingent upon the judicious selection of the catalyst, ligand, base, and solvent. A range of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), are commonly employed. The choice of base, which can include inorganic carbonates like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and the solvent system, such as mixtures of toluene and water or dioxane, are critical parameters that often require empirical optimization.

Heck Coupling

An alternative route to 3-bromo-4-alkenylisothiazoles is provided by the Heck coupling reaction researchgate.netwikipedia.orgyoutube.commasterorganicchemistry.com. This methodology involves the palladium-catalyzed reaction of a 3-bromo-4-haloisothiazole with an alkene, thereby obviating the need for the pre-synthesis of organoboron reagents.

Scheme 2: General Heck Coupling Reaction

The Heck reaction is typically performed using a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), often in conjunction with a phosphine ligand. A base, commonly a tertiary amine like triethylamine (Et₃N), is necessary to neutralize the hydrohalic acid that is generated as a byproduct of the reaction. The versatility of the Heck reaction allows for the incorporation of a wide array of alkenyl groups through the appropriate choice of the alkene starting material.

Illustrative Reaction Parameters

While specific documented procedures for the synthesis of 3-bromo-4-alkenylisothiazoles are limited, plausible reaction conditions can be extrapolated from analogous transformations on other heterocyclic systems. The following interactive table outlines representative conditions for the synthesis of a generic 3-bromo-4-vinylisothiazole via both Suzuki-Miyaura and Heck coupling reactions.

Reaction ComponentSuzuki-Miyaura CouplingHeck Coupling
Isothiazole Substrate 3-Bromo-4-iodoisothiazole3-Bromo-4-iodoisothiazole
Coupling Partner Vinylboronic acid pinacol esterEthene or Styrene
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (5 mol%)
Ligand ---P(o-tol)₃ (10 mol%)
Base K₂CO₃ (2 equiv.)Et₃N (2 equiv.)
Solvent Toluene/H₂O (4:1)DMF
Temperature (°C) 90100
Time (h) 1224

These proposed conditions provide a foundational starting point and may necessitate further optimization depending on the specific substrates to achieve optimal yields of the desired 3-bromo-4-alkenylisothiazole intermediates. The successful implementation of these synthetic strategies provides access to a diverse library of functionalized 1,2-thiazole derivatives for subsequent chemical investigations.

Chemical Reactivity and Transformation of 3 Bromo 4 Iodo 1,2 Thiazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules, and they are particularly effective for the functionalization of halogenated heteroarenes. nih.govrsc.orgnih.gov For a dihalogenated substrate like 3-bromo-4-iodo-1,2-thiazole, the key to its synthetic application is the ability to selectively react at one halogen site over the other.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition : The cycle begins with the insertion of a low-valent palladium(0) complex into the carbon-halogen (C-X) bond of the heteroaryl halide. This is often the rate-determining step, and its rate is highly dependent on the nature of the halogen. The reactivity of carbon-halogen bonds towards oxidative addition typically follows the order C-I > C-Br > C-Cl. nih.govwikipedia.org This inherent reactivity difference is the foundation for regioselective cross-coupling in polyhalogenated systems. nih.gov For this compound, the palladium catalyst will selectively insert into the more labile carbon-iodine bond at the C4 position.

Transmetalation : The resulting organopalladium(II) halide complex then reacts with an organometallic reagent (e.g., organoboron, organotin, or organocopper/alkyne). The organic group from this reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govyoutube.com

Site selectivity in dihalogenated heteroarenes is primarily governed by the differing bond dissociation energies of the C-X bonds. nih.gov However, other factors such as steric hindrance, electronic effects of substituents on the ring, and the specific palladium catalyst and ligands employed can also influence the outcome. nih.govnih.gov In the vast majority of cases for substrates containing both bromine and iodine, the coupling reaction occurs selectively at the iodo-substituted position. libretexts.org

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgnih.govthieme-connect.com

Given the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling of this compound with an aryl or alkenyl boronic acid is expected to proceed with high regioselectivity at the C4 position. This yields 3-bromo-4-(aryl/alkenyl)-1,2-thiazole as the primary product. The remaining bromine at the C3 position can then be used for a subsequent, often more forcing, cross-coupling reaction to synthesize disubstituted 1,2-thiazoles. nih.govresearchgate.net

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling on Heteroaryl Halides

Catalyst System Base Solvent Temperature (°C) Outcome
Pd(PPh₃)₄ / Na₂CO₃ Aqueous Toluene/EtOH Reflux Mono-arylation at more reactive halogen site. nih.gov
PdCl₂(dppf) K₂CO₃ Dioxane/H₂O 80-100 High yield coupling for various heteroaryl halides. nih.gov

This table presents generalized conditions based on reactions with similar dihalogenated heterocyclic systems. Specific conditions for this compound may vary.

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups. wikipedia.orgmdpi.com However, the toxicity of tin reagents is a significant drawback. wikipedia.org

Similar to the Suzuki coupling, the Stille reaction on this compound is predicted to occur selectively at the C4 position due to the preferential oxidative addition at the C-I bond. nih.gov This allows for the synthesis of 3-bromo-4-substituted-1,2-thiazoles. The reaction conditions can be tuned to favor monosubstitution, leaving the C-Br bond intact for further transformations. nih.govresearchgate.net

Table 2: Typical Conditions for Selective Stille Coupling

Catalyst Ligand (if any) Solvent Temperature (°C) Outcome
Pd(PPh₃)₄ None Toluene 110 Selective coupling at the more reactive C-I bond. nih.gov
PdCl₂(PPh₃)₂ None THF or DMF 60-100 Effective for a range of aryl and vinyl stannanes.

This table illustrates common conditions for Stille reactions on polyhalogenated aromatics. Optimization is typically required for specific substrates.

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, reacting a vinyl or aryl halide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. libretexts.orgorganic-chemistry.org Copper-free variants have also been developed to avoid issues like alkyne homocoupling. nih.gov

For this compound, the Sonogashira coupling provides a direct route to 3-bromo-4-alkynyl-1,2-thiazoles. The reaction demonstrates excellent regioselectivity, with the terminal alkyne coupling exclusively at the C4-iodo position under standard conditions. libretexts.orgresearchgate.net This transformation is valuable for introducing rigid, linear alkyne linkers into the thiazole (B1198619) core. While the specific synthesis of 3-bromo-4-iodo-5-alkynylisothiazoles involves a different starting material, the principles of Sonogashira coupling on the this compound core would lead to substitution at the 4-position, not the 5-position which is unsubstituted in this specific molecule. The analogous reaction on a 4-iodoisoxazole (B1321973) core has been shown to produce C4-alkynylisoxazoles in high yields. nih.govnih.gov

Table 3: General Conditions for Sonogashira Coupling of Aryl Halides | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | | --- | --- | --- | --- | --- | | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Et₂NH | THF or DMF | Room Temp - 60 | Classical conditions, high yields for iodides. researchgate.netnih.gov | | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 50-80 | Widely used for aryl bromides and iodides. | | [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | Room Temp | Mild conditions for challenging aryl bromides. nih.gov |

This table summarizes conditions used for Sonogashira couplings on various aryl halides, which are applicable to this compound.

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net This method involves the direct coupling of an (hetero)arene C-H bond with an aryl halide. Palladium catalysis is commonly employed for these transformations. rsc.org

For the 1,2-thiazole system, after an initial selective cross-coupling at the C4 position of this compound, the resulting 3-bromo-4-aryl-1,2-thiazole could potentially undergo a subsequent C-H functionalization at the C5 position. Direct C-H arylation of the thiazole ring itself is known, often occurring at the C2 or C5 positions depending on the substrate and reaction conditions. researchgate.net This strategy offers a complementary approach to building molecular complexity, avoiding the need for sequential halogen-lithium exchange or other pre-activation steps. nih.gov

Palladium-catalyzed carbonylation reactions allow for the insertion of a molecule of carbon monoxide (CO) into a carbon-halogen bond, providing a powerful method for synthesizing carbonyl compounds such as esters, amides, and ketones.

A variation of the Stille coupling, known as Stille-carbonylative cross-coupling, can be applied to this compound. wikipedia.org By performing the reaction under a carbon monoxide atmosphere, the organopalladium(II) iodide intermediate formed after oxidative addition can undergo CO insertion. The subsequent transmetalation with an organostannane and reductive elimination yields a ketone. This would selectively produce 3-bromo-4-acyl-1,2-thiazoles. This methodology serves as an efficient route to introduce a ketone functionality at the C4 position of the thiazole ring.

Nucleophilic Substitution Reactions on this compound

Nucleophilic substitution on the thiazole ring is generally challenging due to the aromaticity and electron-rich nature of the pi-system. However, the presence of electron-withdrawing nitrogen and sulfur atoms, combined with halogen substituents, can render certain positions susceptible to attack. For thiazoles, the general order of reactivity for nucleophilic attack is C2 > C5 > C4. pharmaguideline.com Strong nucleophiles or activation of the ring are often necessary for these reactions to proceed. pharmaguideline.com

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. For a halothiazole, a nucleophile can displace a halogen atom. pharmaguideline.com In the case of this compound, the C4 position is a potential site for nucleophilic attack. The reaction would be facilitated by the electron-withdrawing nature of the thiazole ring. Between the two halogens, the iodide at the C4 position is the better leaving group compared to bromide, suggesting that if an SNAr reaction were to occur, it would preferentially happen at the C4 position. However, such reactions typically require strong activation, for instance by quaternization of the ring nitrogen, to enhance the ring's electron deficiency. pharmaguideline.com

Nucleophilic vinylic substitution (SNV) is a key reaction for replacing a leaving group on a carbon-carbon double bond. acs.org The C4-C5 bond of the thiazole ring constitutes a vinylic system. The most common mechanism for SNV reactions is the addition-elimination pathway. acs.org

In the context of this compound, this mechanism would involve:

Nucleophilic Addition: A nucleophile attacks the C4 carbon, which is part of the C4=C5 double bond. This attack occurs perpendicular to the plane of the ring, leading to the formation of a tetrahedral carbanionic intermediate.

Elimination: The intermediate then eliminates the iodide leaving group, re-forming the double bond and resulting in the substituted product.

The rate of this reaction is influenced by the stability of the carbanionic intermediate and the ability of the halogen to act as a leaving group. acs.org The electron-withdrawing properties of the adjacent sulfur and nitrogen atoms in the thiazole ring would help stabilize the negative charge in the intermediate, making this pathway plausible.

Base-catalyzed halogen transfer, often termed the "halogen dance," is a rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This process is typically initiated by deprotonation with a strong base, such as an organolithium reagent or a lithium amide, to form a highly reactive aryl anion. wikipedia.orgresearchgate.net

While not documented for the exact 3,4-dihalo isomer, base-induced halogen dance reactions have been investigated on related 4,5-dihalothiazole systems. nih.gov The proposed mechanism involves a series of deprotonation and halogen-metal exchange steps that allow the halogen to "dance" across the ring, driven by the formation of the most thermodynamically stable anionic intermediate. wikipedia.org For this compound, treatment with a strong base could potentially deprotonate the C5 position, the most acidic carbon-hydrogen bond in the thiazole ring. wikipedia.org This could initiate a sequence of events leading to the migration of the iodine or bromine atom, potentially resulting in isomeric dihalothiazoles. The reaction's feasibility is governed by factors like the choice of base, temperature, and solvent. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the 1,2-Thiazole Nucleus

The 1,2-thiazole ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the heteroatoms. However, reactions can occur, typically under forcing conditions. Calculations of pi-electron density show that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. pharmaguideline.comwikipedia.org

In this compound, the unoccupied position is C5. The directing effects of the existing halogen substituents are crucial in determining the outcome of any potential EAS reaction. Halogens are deactivating groups but act as ortho-, para-directors.

The iodine atom at C4 would direct an incoming electrophile to its ortho position, which is C5.

The bromine atom at C3 would direct an incoming electrophile to its ortha (C4, occupied) and para (C5) positions.

Both halogens thus reinforce the inherent reactivity of the C5 position. The directing effect of the C4-iodo group, being directly adjacent (ortho), is particularly significant. Therefore, any electrophilic aromatic substitution on this compound is strongly predicted to occur regioselectively at the C5 position. Studies on the related thiazolo[5,4-d]thiazole (B1587360) system have shown that direct electrophilic halogenation is possible. researchgate.net

Functional Group Interconversions of Halogen Substituents

The bromine and iodine atoms on the thiazole ring are versatile functional handles that can be converted into other groups, most notably through metal-catalyzed cross-coupling reactions and metal-halogen exchange. A key principle governing these transformations is the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond. This differential reactivity allows for selective functionalization at the C4 position.

The general order of reactivity for both cross-coupling and metal-halogen exchange is C-I > C-Br > C-Cl. wikipedia.orgbaranlab.org This selectivity is fundamental to the synthetic utility of this compound.

Reaction TypeMore Reactive SiteLess Reactive SiteDescription
Palladium-Catalyzed Cross-Coupling C4-IC3-BrThe C-I bond undergoes oxidative addition to Pd(0) more readily than the C-Br bond, allowing for selective formation of C-C or C-Heteroatom bonds at the C4 position.
Metal-Halogen Exchange C4-IC3-BrReaction with organolithium reagents (e.g., n-BuLi, t-BuLi) preferentially occurs at the C-I bond, forming a C4-lithiated thiazole intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds. biosynth.com The difference in reactivity between the C-I and C-Br bonds allows for the selective substitution of the iodine atom at the C4 position, while leaving the bromine atom at C3 intact for potential subsequent transformations. This regioselectivity has been demonstrated in related dihalothiazole systems. researchgate.netnih.gov

Table 1: Regioselective Cross-Coupling Reactions at the C4-Position

Coupling ReactionReagent TypeBond Formed
Suzuki Coupling Organoboron Reagent (e.g., Ar-B(OH)₂)C4-Aryl, C4-Vinyl
Sonogashira Coupling Terminal Alkyne (e.g., R-C≡CH)C4-Alkynyl
Negishi Coupling Organozinc Reagent (e.g., R-ZnX)C4-Alkyl, C4-Aryl
Stille Coupling Organotin Reagent (e.g., R-SnBu₃)C4-Alkyl, C4-Aryl, C4-Vinyl
Heck Coupling Alkene (e.g., CH₂=CHR)C4-Vinyl

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic reagent, which can then react with various electrophiles. wikipedia.org When this compound is treated with a strong base like n-butyllithium or t-butyllithium, typically at low temperatures, the exchange occurs preferentially at the more reactive carbon-iodine bond. harvard.eduprinceton.edu This generates a 3-bromo-4-lithio-1,2-thiazole intermediate. This nucleophilic species can be trapped with a wide range of electrophiles to introduce new functional groups exclusively at the C4 position.

Table 2: Functionalization via Metal-Halogen Exchange at the C4-Position

ElectrophileFunctional Group Introduced
CO₂Carboxylic Acid (-COOH)
Aldehydes/Ketones (e.g., RCHO)Secondary/Tertiary Alcohol (-CH(OH)R)
Alkyl Halides (e.g., R-X)Alkyl Group (-R)
Disulfides (e.g., RSSR)Thioether (-SR)
Isocyanates (e.g., R-NCO)Amide (-CONH-R)

Selective Reduction of Carbon-Halogen Bonds

In dihalogenated aromatic and heteroaromatic systems, the selective reduction of one carbon-halogen bond over another is a valuable synthetic tool. The success of such a transformation hinges on the inherent differences in bond strength and reactivity of the halogens. Generally, the C-I bond is weaker and more susceptible to cleavage than the C-Br bond. This principle suggests that the selective reduction of the C-I bond in this compound to yield 3-Bromo-1,2-thiazole is a feasible transformation.

While specific studies on the selective reduction of this compound are not extensively documented, analogous reactions in other dihalogenated systems provide insight into the likely reaction conditions. Catalytic hydrogenation or the use of reducing agents like zinc dust in acetic acid are common methods for such dehalogenations. The chemoselectivity would favor the removal of the iodine atom at the 4-position.

Table 1: Plausible Conditions for Selective Reduction of this compound

Reagent/Catalyst Solvent Temperature (°C) Expected Product
H₂, Pd/C Ethanol 25 3-Bromo-1,2-thiazole
Zn, CH₃COOH Acetic Acid 25-50 3-Bromo-1,2-thiazole

Note: The data in this table is extrapolated from general knowledge of selective dehalogenation reactions and may not represent optimized conditions for this compound.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The formation of organometallic reagents from aryl or heteroaryl halides is a fundamental transformation in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the differential reactivity of the C-I and C-Br bonds allows for the selective formation of organometallic species.

Organolithium Reagents:

Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds. The rate of this exchange is significantly faster for iodine than for bromine (I > Br > Cl) wikipedia.org. This selectivity allows for the regioselective formation of 4-lithio-3-bromo-1,2-thiazole when this compound is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting organolithium species can then be trapped with various electrophiles.

Table 2: Predicted Outcome of Lithium-Halogen Exchange and Subsequent Electrophilic Quench

Organolithium Reagent Solvent Temperature (°C) Electrophile Expected Product
n-BuLi THF -78 DMF 3-Bromo-1,2-thiazole-4-carbaldehyde
t-BuLi THF/Hexanes -78 CO₂ 3-Bromo-1,2-thiazole-4-carboxylic acid

Note: This data is based on the established principles of lithium-halogen exchange and the reactivity of the resulting organolithium species.

Grignard Reagents:

The formation of Grignard reagents from aryl halides typically involves the reaction with magnesium metal. The reactivity of the carbon-halogen bond towards magnesium follows the trend I > Br > Cl researchgate.net. Consequently, the reaction of this compound with magnesium would be expected to selectively form the Grignard reagent at the 4-position, yielding 3-Bromo-4-(magnesioiodo)-1,2-thiazole. This organomagnesium compound can then participate in a variety of cross-coupling reactions. The use of highly activated magnesium, such as Rieke magnesium, can facilitate the formation of functionalized Grignard reagents at low temperatures cmu.edu.

Table 3: Anticipated Grignard Reagent Formation and Subsequent Reactions

Magnesium Type Solvent Temperature (°C) Electrophile Expected Product
Mg turnings THF 25-66 (reflux) Benzaldehyde (3-Bromo-1,2-thiazol-4-yl)(phenyl)methanol

Note: The reaction conditions and products are predicted based on the known reactivity of dihalogenated aromatic compounds in Grignard reactions.

Rearrangement Reactions of 1,2-Thiazole Derivatives

The 1,2-thiazole (isothiazole) ring is a stable aromatic system medwinpublishers.com. However, under certain conditions, isothiazole (B42339) derivatives can undergo rearrangement reactions, often leading to the formation of other heterocyclic systems. These transformations can be initiated by heat, light, or chemical reagents.

While specific rearrangement reactions of this compound have not been reported, the general reactivity of the isothiazole ring suggests potential pathways. For instance, photochemical irradiation can sometimes lead to ring isomerization or fragmentation. Base-induced rearrangements are also known for certain substituted isothiazoles, which can involve ring-opening and subsequent re-cyclization to form different heterocyclic structures. For example, some isothiazolium salts are known to undergo ring transformation to thiophenes or pyridines.

It is important to note that the presence of the bromo and iodo substituents on the 3- and 4-positions, respectively, would significantly influence the electronic properties of the isothiazole ring and, consequently, its propensity to undergo rearrangement. The electron-withdrawing nature of the halogens would affect the stability of any charged intermediates that might be formed during a potential rearrangement process. Further experimental investigation is required to elucidate the specific rearrangement pathways available to this compound.

Advanced Spectroscopic Characterization in the Study of 3 Bromo 4 Iodo 1,2 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-Bromo-4-iodo-1,2-thiazole derivatives. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon framework and proton environments.

¹H NMR Investigations of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of protons within a molecule. For the parent compound, this compound, a single proton is attached to the C5 position of the thiazole (B1198619) ring. This proton is expected to appear as a singlet in the ¹H NMR spectrum due to the absence of adjacent protons for spin-spin coupling.

The chemical shift of this H-5 proton is influenced by the electronegativity of the adjacent sulfur atom and the deshielding effects of the aromatic ring current. Furthermore, the presence of the bulky iodine atom at the C4 position can exert a significant electronic and steric influence. The expected chemical shift for H-5 in a 1,2-thiazole system is typically found in the aromatic region. For derivatives with additional substituents, the integration, chemical shift, and multiplicity of each proton signal provide a detailed map of the proton framework.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity

¹³C NMR Analysis of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to identify all unique carbon atoms in a molecule. In this compound, three distinct signals are expected for the three carbon atoms of the thiazole ring (C3, C4, and C5). The chemical shifts of these carbons are highly dependent on the attached substituents.

The carbon atom bonded to bromine (C3) and the carbon atom bonded to iodine (C4) are expected to be significantly influenced by the "heavy atom effect," which can cause a substantial upfield shift (lower ppm value) for C4, while the electronegativity of bromine would typically deshield C3. The C5 carbon, bonded to the single ring proton, will resonate in a region typical for aromatic CH groups in sulfur-containing heterocycles.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
C3-Br 130 - 145 Chemical shift influenced by the electronegativity of bromine.
C4-I 90 - 105 Significant upfield shift expected due to the heavy atom effect of iodine.

Heteronuclear NMR (e.g., ¹⁵N, ³³S) for Comprehensive Characterization

Heteronuclear NMR provides direct insight into the electronic environment of atoms other than protons and carbon.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for probing the nitrogen atom within the 1,2-thiazole ring. Due to the low natural abundance of the ¹⁵N isotope (0.37%), these experiments can be time-consuming but offer valuable structural information. The chemical shift of the nitrogen atom is sensitive to hybridization, lone-pair orientation, and substitution effects within the heterocyclic ring. For 1,2-thiazoles (isothiazoles), the nitrogen chemical shift is expected to fall within a characteristic range for five-membered nitrogen-sulfur heterocycles chempedia.inforesearchgate.netresearchgate.net.

³³S NMR: Sulfur-33 NMR is significantly more challenging to perform. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2). This quadrupolar nature, combined with the asymmetric electronic environment of the sulfur atom in the 1,2-thiazole ring, leads to very rapid nuclear relaxation and consequently extremely broad NMR signals. In many cases, these signals can be thousands of Hertz wide, making them difficult to detect with standard high-resolution NMR spectrometers libretexts.org. Therefore, ³³S NMR is rarely practical for the routine characterization of complex organosulfur compounds like this compound derivatives libretexts.org.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the parent this compound, a COSY spectrum would not show any cross-peaks as there is only one isolated proton. However, for derivatives containing alkyl chains or other substituted groups with adjacent protons, COSY is invaluable for establishing proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atoms to which they are attached. For the parent compound, it would show a single cross-peak connecting the H-5 proton signal with the C5 carbon signal, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over longer ranges (typically two or three bonds). For this compound, the H-5 proton would be expected to show correlations to the quaternary carbons, C4 and C3. These correlations are vital for confirming the substitution pattern on the thiazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would provide several key pieces of information.

The molecular ion peak (M⁺) would confirm the molecular formula, C₃HBrINS. A highly characteristic feature would be the isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, M⁺ and (M+2)⁺, separated by two mass units, which is a definitive signature for the presence of a single bromine atom miamioh.edu.

Under electron impact (EI) ionization, the molecular ion can fragment in predictable ways. The carbon-halogen bonds are common points of cleavage. Given that the C-I bond is weaker than the C-Br bond, an initial loss of an iodine radical (•I) is a highly probable fragmentation pathway. Subsequent loss of a bromine radical (•Br) or cleavage of the thiazole ring can also occur researchgate.netaip.org.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

m/z Value (relative to ⁷⁹Br) Identity Fragmentation Pathway
289 / 291 [C₃HBrINS]⁺ Molecular Ion (M⁺ / M+2⁺)
162 / 164 [C₃HBrNS]⁺ [M - I]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The vibrations of the 1,2-thiazole ring itself typically produce a series of complex bands in the fingerprint region (below 1600 cm⁻¹). Aromatic C-H stretching for the lone H-5 proton would appear just above 3000 cm⁻¹. The carbon-halogen stretching vibrations are found at lower frequencies. The C-Br stretch typically appears in the 690-515 cm⁻¹ range, while the C-I stretch is found at even lower wavenumbers, often below 600 cm⁻¹ libretexts.orgchemistrytalk.org.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Intensity
3050 - 3150 Aromatic C-H Stretch Medium to Weak
1550 - 1400 C=C / C=N Ring Stretching Medium
690 - 515 C-Br Stretch Strong to Medium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure and offers a wealth of information regarding bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. mdpi.com For novel thiazole derivatives, single-crystal X-ray diffraction analysis is indispensable for confirming their synthesis and understanding their solid-state behavior. nih.govmdpi.com

In the solid state, the packing of molecules is dictated by a variety of intermolecular forces, including hydrogen bonds, π-π stacking interactions, and halogen bonding. researchgate.net X-ray crystallography allows for the detailed characterization of these interactions, providing insights into the stability and properties of the crystalline material. researchgate.net For halogenated thiazoles, the presence of bromine and iodine atoms makes halogen bonding a particularly important consideration in their crystal engineering. st-andrews.ac.uk

Table 1: Crystal data and structure refinement for (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole 3b nih.gov

ParameterValue
Empirical formulaC₁₂H₁₃N₅O₄S
Formula weight323.33
Crystal systemTriclinic
Space groupP-1
a (Å)7.0981(2)
b (Å)8.2929(2)
c (Å)13.0081(4)
α (°)101.598(2)
β (°)96.687(2)
γ (°)113.435(2)
Volume (ų)660.18(4)

Table 2: Crystal data and structure refinement for 2,4-Dibromothiazole st-andrews.ac.uk

ParameterValue
Empirical formulaC₃HBr₂NS
Crystal systemOrthorhombic
Space groupFmm2
a (Å)6.700(10)
b (Å)16.21(3)
c (Å)5.516(8)

Table 3: Crystal data and structure refinement for 2,4-diacetyl-5-bromothiazole st-andrews.ac.uk

ParameterValue
Empirical formulaC₇H₆BrNO₂S
Crystal systemTriclinic
Space groupP-1
a (Å)4.040(2)
b (Å)8.254(5)
c (Å)13.208(8)
α (°)96.191(17)
β (°)93.865(16)
γ (°)94.067(11)

The detailed structural data obtained from X-ray crystallography, such as that presented for the related thiazole derivatives, is crucial for establishing structure-property relationships. These relationships are vital for the rational design of new materials with specific desired characteristics. The precise knowledge of the solid-state structure allows researchers to understand and predict how molecular-level features translate into macroscopic properties.

Applications of 3 Bromo 4 Iodo 1,2 Thiazole in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

While the di-halogenated structure of 3-Bromo-4-iodo-1,2-thiazole suggests its potential as a versatile building block for creating complex molecules, specific documented examples of its use in these applications are not detailed in the available research. The presence of two different halogens offers theoretical opportunities for sequential, site-selective reactions, a valuable characteristic for synthetic intermediates.

Construction of Complex Heterocyclic Systems and Fused Rings

There is no specific information available in the provided search results detailing the use of this compound for the construction of complex heterocyclic systems or fused rings.

Synthesis of Multifunctionalized Organic Molecules

There is no specific information available in the provided search results regarding the direct application of this compound in the synthesis of multifunctionalized organic molecules.

Catalytic Applications and Ligand Development

The most explicitly documented role for this compound is in the field of catalysis, where it is associated with palladium-mediated reactions.

Utilization as a Palladium Catalyst in Cross-Coupling Reactions

This compound is identified as a palladium catalyst used in cross-coupling reactions. biosynth.com It serves as a generalized catalyst for the oxidative coupling of terminal olefins. biosynth.com This type of reaction is fundamental in organic synthesis for the formation of carbon-carbon bonds. The process involves the oxidative addition of a palladium complex to an olefin, which is followed by reductive elimination to yield the product. biosynth.com In this specific application, the reaction results in the formation of an isothiazole (B42339) as the primary product. biosynth.com

Catalyst SystemReaction TypeSubstrateMajor ProductReference
Palladium / this compoundOxidative Cross-CouplingTerminal OlefinsIsothiazole biosynth.com

Derivatization for Novel Ligand Scaffolds for Transition Metal Catalysis

While thiazole-based scaffolds are generally of interest in the development of ligands for transition metal catalysis, specific research on the derivatization of this compound for this purpose is not available in the provided sources.

Precursors for Biologically Active Molecules

Thiazole (B1198619) derivatives are a significant class of heterocyclic compounds known to be core structures in a wide variety of pharmacologically active agents. nih.govnih.gov However, specific examples of this compound being used as a direct precursor for the synthesis of named biologically active molecules are not detailed in the provided research.

PropertyValueReference
CAS Number202287-54-5 biosynth.com
Molecular FormulaC₃HBrINS biosynth.com
Molecular Weight289.92 g/mol biosynth.com
SMILESC1=C(C(=NS1)Br)I biosynth.com

Synthetic Intermediates for Pharmaceutical Compounds, including Fezolinetant and Deuterated Analogs

The isothiazole nucleus is a recognized scaffold in medicinal chemistry, and its derivatives are key intermediates in the synthesis of various pharmaceutical agents. While this compound is a functionalized building block suitable for creating diverse molecular architectures, its specific role as a direct intermediate in the synthesis of the neurokinin-3 (NK3) receptor antagonist Fezolinetant is not detailed in prominent synthesis patents. google.comgoogle.comnewdrugapprovals.orgresearchgate.net Fezolinetant is approved for treating vasomotor symptoms associated with menopause. researchgate.net

Patented synthetic routes for Fezolinetant and its deuterated analogs describe the construction of the drug's core structure, which features a 1,2,4-thiadiazole ring, through a pathway originating from simpler starting materials like d3-acetic acid for the deuterated version. google.comgoogle.com

However, the broader utility of halogenated thiazoles and isothiazoles as precursors for bioactive molecules is well-established. nih.gov Deuterated pharmaceuticals, in particular, are of growing interest as modifications to existing drugs. Strategic incorporation of deuterium can improve a drug's metabolic profile, potentially reducing side effects, improving oral bioavailability, and increasing its half-life in the body. ckisotopes.combeilstein-journals.org Building blocks like this compound are critical for the research and development of new chemical entities, including novel deuterated compounds.

Table 1: Potential Advantages of Deuterated Pharmaceuticals

FeatureDescription
Improved Metabolism Deuteration can slow down CYP450-mediated metabolism, potentially reducing the formation of unwanted metabolites and lessening side effects. google.com
Enhanced Half-Life A slower rate of metabolism can lead to a longer duration of action, possibly allowing for less frequent dosing. ckisotopes.com
Increased Bioavailability By reducing first-pass metabolism in the digestive system, more of the active drug can reach systemic circulation. ckisotopes.com

Scaffolds for Agrochemical and Pesticide Development

Thiazole and isothiazole heterocycles are integral components in the design of modern crop protection agents due to their broad-spectrum biological activity and low toxicity profiles. nih.gov The introduction of halogen atoms into these scaffolds is a key strategy in agrochemical research to enhance efficacy and optimize physicochemical properties. nih.gov Halogenated compounds are present in a significant majority of recently launched agrochemicals. researchgate.net

While specific commercial pesticides derived directly from this compound are not publicly documented, its structure is emblematic of scaffolds used in the development of new agrochemicals. google.com The dihalogenated nature of the molecule offers two distinct points for chemical modification, allowing for the creation of diverse libraries of compounds to be screened for herbicidal, fungicidal, or insecticidal activity. nih.govnih.gov The process for creating halogenated isothiazoles often involves reacting a thioamide with a halogen, highlighting the importance of such compounds as key intermediates. google.com

Applications in Radiochemistry for Molecular Imaging Radiotracers

The field of molecular imaging, particularly Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), relies on radiotracers to visualize and quantify biological processes in vivo. nih.govresearchgate.net The presence of an iodine atom in this compound makes it an ideal precursor for the synthesis of molecular imaging probes through radioiodination.

Radioisotopes of iodine, such as Iodine-123, Iodine-124, and Iodine-125, are widely used in nuclear medicine. nih.gov A common strategy for creating a radiotracer involves synthesizing a precursor molecule with a stable iodine or bromine atom and then replacing it with a radioactive isotope. The 4-iodo position on the isothiazole ring is particularly suitable for such an exchange.

Table 2: Common Iodine Radioisotopes for Molecular Imaging

IsotopeEmission TypePrimary Use
Iodine-123 (¹²³I) GammaSPECT imaging; offers good image quality and favorable dosimetry. nih.gov
Iodine-124 (¹²⁴I) Positron (β+)PET imaging; allows for superior image quality, sensitivity, and resolution compared to SPECT. nih.gov
Iodine-125 (¹²⁵I) GammaPreclinical research, in vitro assays, and autoradiography due to its longer half-life. akjournals.comnih.govnih.gov

A molecule based on the 3-bromo-1,2-thiazole scaffold could be designed to bind to a specific biological target (e.g., a receptor or enzyme in the brain). The stable iodo-precursor would then be radiolabeled, creating a tracer that allows for non-invasive imaging of that target. This approach has been successfully used to develop radioligands for imaging beta-amyloid plaques in Alzheimer's disease and other targets in the central nervous system. akjournals.comnih.gov

Use as a Bioisostere and Linker in Drug Discovery

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or group of atoms in a biologically active compound is replaced with a surrogate structure to improve potency, selectivity, or pharmacokinetic properties. openaccessjournals.comnih.gov Heterocyclic rings like isothiazole are frequently used as bioisosteres for other rings (e.g., phenyl) or functional groups (e.g., amides or esters). openaccessjournals.comresearchgate.netopenaccessjournals.com The isothiazole ring can modulate properties such as polarity, hydrogen bonding capacity, and metabolic stability. openaccessjournals.com

The structure of this compound, with two distinct halogen atoms, makes it a particularly useful bifunctional building block. It can act as a rigid scaffold or linker to connect two different molecular fragments. The bromine and iodine atoms have different reactivities in common cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for sequential and controlled functionalization. For instance, a coupling reaction could be performed selectively at the more reactive iodine position, followed by a second, different coupling reaction at the bromine position. This orthogonal reactivity is highly valuable for building complex molecules in drug discovery campaigns. researchgate.net

Integration into Functional Materials

Thiazole-containing compounds have attracted significant interest for their application in materials science, particularly as organic semiconductors. nih.govresearchgate.net These materials are foundational to the development of next-generation plastic electronics, including organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). researchgate.netsemanticscholar.org

The thiazole ring is an electron-accepting heterocycle, a desirable property for creating n-type or ambipolar semiconductor materials. nih.gov The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing. Halogenation of the organic semiconductor backbone is a common and effective strategy for tuning these properties. researchgate.net Introducing halogen atoms like bromine and iodine can lower the energy levels of the molecular orbitals (HOMO/LUMO) and influence intermolecular interactions (e.g., π–π stacking), which is critical for efficient charge transport. researchgate.net Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, have shown particular promise as rigid, planar building blocks for high-performance materials. rsc.orgmdpi.com As a halogenated building block, this compound represents a potential starting material for the synthesis of novel thiazole-based organic semiconductors. researchgate.net

Derivatization Strategies for 3 Bromo 4 Iodo 1,2 Thiazole

Site-Specific Functionalization of the 1,2-Thiazole Ring

The 1,2-thiazole (isothiazole) ring can be functionalized at its sole C-H position (C5) or through reactions involving the halogen substituents.

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful tool for C-H functionalization, although in the case of 3-bromo-4-iodo-1,2-thiazole, the reaction would be a direct deprotonation of the heterocyclic ring rather than an ortho-directed process. The C5 proton is the most acidic position on the 1,2-thiazole ring, and its acidity is further enhanced by the electron-withdrawing effects of the adjacent iodine atom and the heterocyclic core itself.

Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) at low temperatures, is expected to selectively deprotonate the C5 position. This generates a potent nucleophilic organolithium intermediate. This intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to install new functional groups at the C5 position. This two-step sequence provides a reliable method for introducing diversity at this specific site. In analogous systems, this approach has proven effective for introducing carbon, halogen, and sulfur-based substituents actachemscand.org.

Table 1: Potential Electrophilic Quenching Reactions at C5 of Metalated this compound This table illustrates the predicted outcomes based on known reactions of lithiated azoles with various electrophiles actachemscand.orgumt.edugrowingscience.com.

Electrophile Reagent Example Predicted Product at C5
Aldehydes/KetonesParaformaldehyde, AcetoneHydroxymethyl, 2-Hydroxyprop-2-yl
Acyl HalidesAcetyl chlorideAcetyl
DisulfidesDimethyl disulfideMethylthio
Halogen SourcesHexachloroethane, TetrabromomethaneChloro, Bromo
Carbon DioxideCO₂ gasCarboxylic acid

Palladium-Catalyzed C-H Functionalization Adjacent to Halogens

Direct C-H functionalization catalyzed by transition metals like palladium offers an atom-economical method for forming new bonds nih.gov. For this compound, the only target for such a reaction is the C5-H bond. However, a significant challenge arises from the competitive reactivity of the carbon-halogen bonds.

In palladium-catalyzed cross-coupling reactions, the order of reactivity for oxidative addition is typically C–I > C–Br > C–Cl >> C–H researchgate.netnih.gov. Consequently, under standard cross-coupling conditions (e.g., Suzuki, Heck, Sonogashira), the reaction would overwhelmingly occur at the highly reactive C-I bond, followed by the C-Br bond, long before any C-H activation at C5 takes place.

Achieving selective C5-H functionalization would necessitate specialized strategies to override this inherent reactivity. One approach involves the use of directing groups, where a functional group, typically attached to a substituent, coordinates to the palladium catalyst and directs it to a specific C-H bond, facilitating its activation rsc.orgrsc.org. Without such a directing-group strategy, direct palladium-catalyzed C-H functionalization at the C5 position of this compound is considered synthetically challenging and unlikely to be selective.

Synthesis of Hybrid and Fused Heterocyclic Systems Incorporating the 1,2-Thiazole Moiety

The carbon-halogen bonds on this compound serve as electrophilic sites, making the molecule an excellent precursor for building fused heterocyclic systems. This is typically achieved by reacting the dihalo-thiazole with a binucleophile, a molecule containing two nucleophilic centers.

Fusion with other Azoles and Diazines (e.g., Imidazothiazoles, Thiadiazolothiazoles)

The construction of fused bicyclic systems like imidazothiazoles or thiadiazolothiazoles can be envisioned through condensation reactions. For example, reacting this compound with a binucleophile such as thiourea (B124793) would likely proceed via an initial nucleophilic substitution at one of the halogenated carbons (preferentially the more reactive C-I position), followed by an intramolecular cyclization where the second nucleophile attacks the remaining carbon-halogen bond, leading to the fused ring system after elimination. This pathway is analogous to established methods for synthesizing fused heterocycles like benzo[d]imidazo[2,1-b]thiazoles nih.gov. The classic Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide and an α-halocarbonyl compound, provides a foundational precedent for such cyclization strategies youtube.comnih.gov.

Table 2: Potential Fused Heterocyclic Systems from this compound This table outlines potential fused ring systems formed by reacting the title compound with various binucleophiles.

Binucleophile Reagent Example Potential Fused Heterocyclic Core
ThioamideThioureaImidazo[x,y-z]-1,2-thiazole
AmidrazoneHydrazinecarbothioamideThiazolo[x,y-z]-1,2,4-triazole
Aminothiol2-AminothiophenolBenzothiazolo[x,y-z]-1,2-thiazole
HydrazineHydrazineThiazolo[x,y-z]pyridazine

Diversity-Oriented Synthesis (DOS) Approaches Utilizing this compound

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material nih.gov. This compound is an ideal scaffold for DOS due to the distinct reactivity of its two different halogen atoms, which allows for orthogonal, sequential chemical transformations.

The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions researchgate.netresearchgate.net. This reactivity difference can be exploited to selectively functionalize the C4 position first, under mild reaction conditions that leave the C-Br bond at the C3 position untouched. A subsequent cross-coupling reaction can then be performed under more forcing conditions to modify the C3 position. This stepwise approach allows for the controlled introduction of two different functional groups (R¹ and R²) onto the 1,2-thiazole core, rapidly generating a library of diverse molecules from a single precursor. This strategy of leveraging orthogonal C-C cross-coupling reactions is a powerful tool in modern synthetic chemistry db-thueringen.de.

Table 3: Hypothetical Orthogonal Cross-Coupling Strategy for DOS This table illustrates a two-step, selective functionalization sequence based on the differential reactivity of C-I and C-Br bonds nih.govresearchgate.net.

Step Target Position Reaction Type Example Conditions Outcome
1C4 (Iodo)Suzuki CouplingPd(PPh₃)₄, Arylboronic acid, Na₂CO₃, Mild heatSelective formation of 3-bromo-4-aryl-1,2-thiazole
2C3 (Bromo)Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Terminal alkyne, Et₃N, Higher heatFormation of 3-alkynyl-4-aryl-1,2-thiazole

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Bromo-4-iodo-1,2-thiazole and related halogenated heterocycles is expected to pivot towards greener and more sustainable methodologies. Traditional synthetic methods often rely on harsh conditions, hazardous reagents, and generate significant chemical waste. researchgate.netbepls.com Emerging research focuses on minimizing the environmental impact by adopting principles of green chemistry. bohrium.com

Future synthetic strategies are likely to include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for heterocyclic ring formation, such as in Hantzsch-type syntheses. bepls.com

Ultrasonic Irradiation: Sonication offers another energy-efficient method to promote reactions, often at lower temperatures and with shorter durations than conventional heating. bohrium.commdpi.com

Green Solvents and Catalysts: The replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key area of development. bohrium.commdpi.com Furthermore, the use of reusable, solid-supported, or biocatalysts can enhance the sustainability of the synthetic process. bepls.commdpi.com

One-Pot, Multi-Component Reactions: Designing synthetic cascades where multiple bonds are formed in a single operation without isolating intermediates improves efficiency and reduces waste. bepls.com

Synthetic ApproachPotential Advantages for this compound SynthesisRelevant Research Context
Microwave-Assisted Organic Synthesis (MAOS) Rapid heating, reduced reaction times, improved yields, fewer side products.Widely used for synthesizing various thiazole (B1198619) derivatives. bepls.com
Ultrasonication Enhanced reaction rates, milder conditions, improved mass transfer.Applied in the synthesis of bisthiazoles and other heterocycles. bohrium.commdpi.com
Green Catalysis Use of recyclable catalysts (e.g., solid acids, biocatalysts) to minimize waste.Silica-supported acids and lipases have been used for thiazole synthesis. bepls.combohrium.com
Solvent-Free Reactions Eliminates solvent waste, simplifies purification, and reduces environmental impact.Hantzsch condensation can be performed under solvent-free conditions. organic-chemistry.org

Exploration of New Reactivity Modes and Catalytic Systems

The di-halogenated nature of this compound provides a platform for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. biosynth.com The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) complex than the C-Br bond, allowing for regioselective transformations. researchgate.netnih.gov

Future research will likely focus on:

Selective Cross-Coupling: Developing highly selective catalytic systems that can precisely target the C-I bond for reactions like Suzuki, Stille, Sonogashira, or Negishi couplings, while leaving the C-Br bond intact for subsequent transformations. researchgate.netnih.gov

Direct C-H Arylation: Exploring palladium-catalyzed direct C-H functionalization at the unsubstituted C5 position of the thiazole ring. The choice of ligands and bases can control the regioselectivity of such reactions on thiazole scaffolds. nih.govorganic-chemistry.org

Novel Catalysts: Investigating the use of catalysts based on metals other than palladium (e.g., copper, nickel) for more economical and sustainable cross-coupling reactions.

Photoredox Catalysis: Utilizing visible-light-mediated reactions to enable new types of bond formations and functionalizations under mild conditions.

Reaction TypeTarget BondDescriptionPotential Outcome
Suzuki Coupling C-I (preferential)Pd-catalyzed reaction with an organoboron reagent to form a C-C bond. mdpi.comSelective introduction of an aryl or vinyl group at the C4 position.
Sonogashira Coupling C-I (preferential)Pd/Cu-catalyzed reaction with a terminal alkyne. nih.govIntroduction of an alkynyl group at the C4 position.
Stille Coupling C-I or C-BrPd-catalyzed reaction with an organotin reagent. researchgate.netStepwise introduction of different organic fragments at C4 and C3.
Negishi Coupling C-I or C-BrPd- or Ni-catalyzed reaction with an organozinc reagent. nih.govEfficient C-C bond formation for alkyl or aryl groups.
Direct C-H Arylation C5-HPd-catalyzed coupling with an aryl halide to form a C-C bond without pre-functionalization. nih.govFunctionalization of the third position on the thiazole ring.

Advanced Functionalization for Tailored Applications

The ability to selectively modify the this compound scaffold is crucial for its application in medicinal chemistry and materials science. Thiazole rings are considered "privileged scaffolds" as they are present in numerous FDA-approved drugs and biologically active compounds. mdpi.comneliti.com The bromo and iodo substituents act as versatile synthetic handles for introducing a wide array of functional groups to tailor the molecule's properties. nih.govbenthamdirect.com

Emerging directions in functionalization include:

Scaffold Hopping in Drug Discovery: Using the thiazole core as a bioisostere for other aromatic systems and employing the halo-substituents to append pharmacophoric groups to create new drug candidates. nih.govrsc.org

Development of Molecular Probes: Attaching fluorescent tags or other reporter groups via cross-coupling to create probes for biological imaging or diagnostic applications.

Synthesis of Conjugated Materials: Building larger π-conjugated systems by coupling the thiazole unit with other aromatic or heteroaromatic rings. Such materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov

The sequential functionalization allows for the creation of a diverse library of trisubstituted 1,2-thiazoles from a single starting material, which is highly valuable for structure-activity relationship (SAR) studies in drug development. mdpi.com

Integration with Flow Chemistry and Automation in Synthesis

The synthesis and functionalization of complex molecules like this compound can be significantly enhanced by integrating modern technologies such as flow chemistry and laboratory automation. nih.gov Continuous flow processes offer numerous advantages over traditional batch chemistry, including improved safety, better heat and mass transfer, precise control over reaction parameters, and enhanced scalability. springerprofessional.deresearchgate.net

Future research in this area will likely involve:

Automated Multi-Step Synthesis: Developing fully automated flow platforms that can perform the initial synthesis of the thiazole ring followed by one or more sequential cross-coupling reactions without manual intervention or purification of intermediates. nih.govuc.pt

Safe Handling of Hazardous Reagents: Using flow reactors to safely generate and use hazardous or unstable intermediates in situ, thereby minimizing risks.

High-Throughput Screening: Combining automated flow synthesis with high-throughput screening techniques to rapidly generate and evaluate libraries of 1,2-thiazole derivatives for desired biological activities or material properties. researchgate.net

Reaction Optimization: Employing automated systems with in-line analytics (e.g., IR, HPLC) to rapidly optimize reaction conditions, leading to higher yields and purity. acs.org

The integration of these technologies promises to accelerate the discovery and development of new functional molecules derived from the this compound scaffold, making the process more efficient, safer, and more sustainable. springerprofessional.deuc.pt

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-bromo-4-iodo-1,2-thiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Use a halogen-exchange protocol under reflux conditions with polar aprotic solvents like DMSO. For example, refluxing precursor compounds (e.g., thiazole derivatives) with NaI or KI in DMSO at 80–100°C for 12–18 hours can introduce iodine selectively .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (water-ethanol mixtures) improves purity. Yield optimization requires strict control of stoichiometry, temperature, and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodology :

  • 1H/13C-NMR : Identify aromatic protons (δ 6.10–8.01 ppm for thiazole protons) and substituent effects (e.g., deshielding due to bromine/iodine) .
  • IR : Confirm C-Br (533–580 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., M+1 at 464 for brominated/iodinated analogs) and isotopic patterns consistent with Br/I .

Advanced Research Questions

Q. What mechanistic insights govern the regioselective functionalization of this compound in cross-coupling reactions (e.g., Suzuki, Sonogashira)?

  • Methodology :

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) to selectively activate the C-I bond over C-Br due to lower bond dissociation energy. Monitor reaction progress via TLC/GC-MS .
  • For dual functionalization, employ sequential coupling: first iodine substitution (e.g., with aryl boronic acids), followed by bromine substitution under modified conditions (e.g., higher temperature or CuI additives) .

Q. How can contradictions in spectroscopic or crystallographic data for this compound derivatives be resolved during structural elucidation?

  • Methodology :

  • Cross-validate using complementary techniques: X-ray crystallography for absolute configuration vs. NMR for dynamic behavior (e.g., tautomerism).
  • For ambiguous NOE or coupling constants, perform DFT calculations (e.g., Gaussian09) to predict spectral profiles and compare with experimental data .

Q. What strategies are effective for incorporating this compound into π-conjugated systems for optoelectronic applications?

  • Methodology :

  • Design donor-acceptor architectures by coupling the thiazole core with electron-rich (e.g., triphenylamine) or electron-deficient (e.g., benzothiadiazole) units via Sonogashira or Buchwald-Hartwig reactions .
  • Characterize optoelectronic properties using UV-Vis (λmax ~300–400 nm for thiazole derivatives) and cyclic voltammetry (HOMO/LUMO levels) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

  • Methodology :

  • Re-evaluate assay conditions (e.g., solvent purity, cell-line variability) and confirm compound stability under biological testing conditions (e.g., HPLC post-assay).
  • Perform dose-response studies to rule out non-specific effects and compare with structurally similar controls (e.g., non-halogenated thiazoles) .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound due to its halogenated structure?

  • Methodology :

  • Use inert atmosphere (N₂/Ar) for reactions to prevent decomposition.
  • Employ PPE (gloves, goggles) and fume hoods to minimize exposure to toxic vapors during reflux or distillation .

Synthetic Challenges

Q. Why might iodination of 3-bromo-1,2-thiazole derivatives fail, and how can this be mitigated?

  • Methodology :

  • Failure often stems from steric hindrance or electron-withdrawing effects. Use directing groups (e.g., amino or methoxy) to activate the C4 position for iodination.
  • Alternative iodinating agents (e.g., I₂/HIO₃ in H₂SO₄) can enhance electrophilic substitution efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.